
Mepazine acetate
Vue d'ensemble
Description
Mepazine, also known as Pecazine (trade name Pacatal), is a phenothiazine that was formerly used as a neuroleptic drug or major tranquilizer . It was first synthesized in 1953 and was quickly incorporated into psychiatric practice as an ataractic .
Molecular Structure Analysis
The molecular formula of Mepazine Acetate is C21H26N2O2S . The molecular weight is 370.51 g/mol . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
Mepazine is a solid substance . It is soluble in DMSO up to 100 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Applications De Recherche Scientifique
1. Neuroprotection and Treatment of Alzheimer's Disease
Mepazine acetate has been explored for its potential in treating neurodegenerative diseases, especially Alzheimer's Disease. Studies have highlighted its role as a powerful and reversible inhibitor of acetylcholinesterase, which can enhance cognitive function and quality of life in patients with Alzheimer's Disease. Notably, it has been shown to ameliorate synaptic deficits and modulate amyloidogenic and nonamyloidogenic pathways, leading to a reduction in amyloid plaque burden in the brain (Friedli & Inestrosa, 2021). Additionally, research indicates that it activates Wnt/β-Catenin signaling, enhancing the nonamyloidogenic pathway in Alzheimer's models (Wang, Zheng, Wang, Xie, Wang, Zhao, Teng, & Wang, 2011).
2. Oncological Applications
Mepazine acetate has shown promise in oncology, particularly in the treatment of aggressive B-cell lymphomas and pancreatic cancer. Its inhibition of MALT1 protease activity plays a crucial role in this context. Studies have demonstrated that Mepazine and its derivatives can inhibit anti-apoptotic NF-κB signaling and elicit toxic effects selectively on MALT1-dependent cells, suggesting a potential clinical application in treating specific cancer types (Nagel, Spranger, Vincendeau, Grau, Raffegerst, Kloo, Hlahla, Neuenschwander, von Kries, Hadian, Dörken, Lenz, Lenz, Schendel, & Krappmann, 2012).
3. Applications in Multiple Sclerosis and Neuroinflammation
The compound has also been studied for its effects on experimental autoimmune encephalomyelitis, a model of multiple sclerosis. Mepazine acetate has shown potential in suppressing autoimmune responses and inflammatory reactions in the central nervous system. This includes down-regulating pro-inflammatory cytokines and up-regulating anti-inflammatory ones, which could be beneficial in the treatment of multiple sclerosis and related neuroinflammatory disorders (Wang, Chen, Zheng, Deng, Yuan, Peng, Wang, Liu, Zhao, Wang, Wu, & El Gammal, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
acetic acid;10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S.C2H4O2/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;1-2(3)4/h2-5,8-11,15H,6-7,12-14H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBIOCPXKOZHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947227 | |
| Record name | Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Mepazine acetate | |
CAS RN |
24360-97-2 | |
| Record name | 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24360-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepazine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--10-[(1-methylpiperidin-3-yl)methyl]-10H-phenothiazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PECAZINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42703EIIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



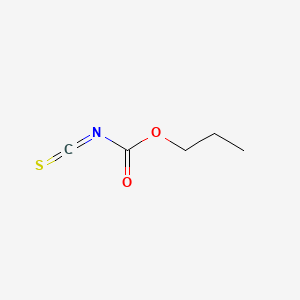
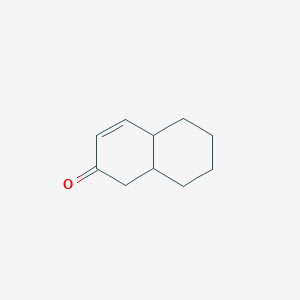
amino}benzoate](/img/structure/B3050137.png)
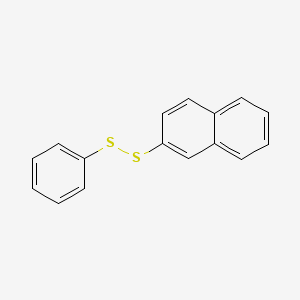
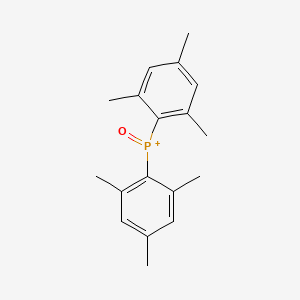
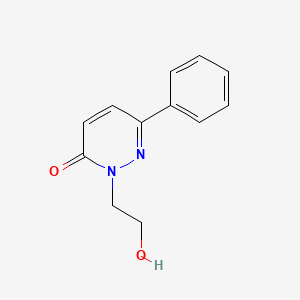
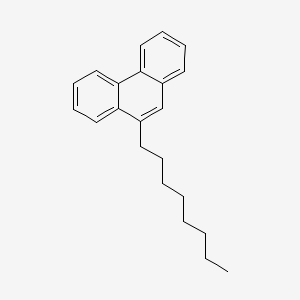


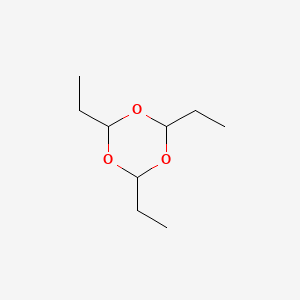
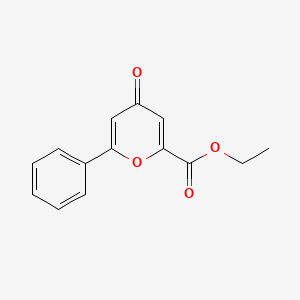

![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)
